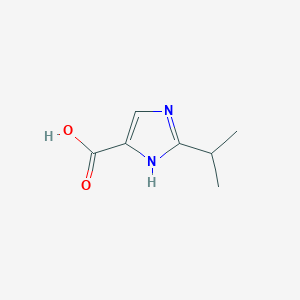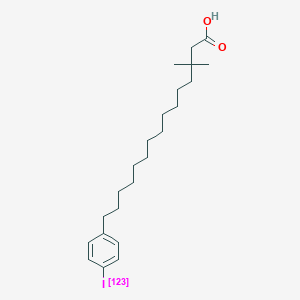![molecular formula C21H44O4Si2 B008892 Bis[tert-butyl(dimethyl)silyl] azelaate CAS No. 104255-97-2](/img/structure/B8892.png)
Bis[tert-butyl(dimethyl)silyl] azelaate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[tert-butyl(dimethyl)silyl] azelaate is a chemical compound with the molecular formula C28H58O2Si2. It is commonly used in scientific research as a reagent in organic synthesis.
Mécanisme D'action
Bis[tert-butyl(dimethyl)silyl] azelaate works by reacting with hydroxyl groups in organic compounds to form a silyl ether. This reaction protects the hydroxyl group from further reactions during chemical reactions. The silyl ether can be removed by the addition of an acid, which regenerates the original hydroxyl group.
Effets Biochimiques Et Physiologiques
Bis[tert-butyl(dimethyl)silyl] azelaate does not have any known biochemical or physiological effects. It is used solely as a reagent in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Bis[tert-butyl(dimethyl)silyl] azelaate has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. It is also easy to handle and has a low toxicity. However, it has some limitations as well. It is not soluble in water, which limits its use in aqueous reactions. It also requires the use of an acid to remove the silyl ether, which can be an additional step in the synthesis process.
Orientations Futures
There are several future directions for the use of Bis[tert-butyl(dimethyl)silyl] azelaate in scientific research. One area of interest is the development of new synthetic routes that use this reagent. Another area of interest is the use of Bis[tert-butyl(dimethyl)silyl] azelaate in the synthesis of new compounds with potential biological activity. Additionally, there is interest in using this reagent in the development of new materials with unique properties. Overall, Bis[tert-butyl(dimethyl)silyl] azelaate has the potential to be a valuable tool in organic synthesis and scientific research.
Méthodes De Synthèse
Bis[tert-butyl(dimethyl)silyl] azelaate can be synthesized by reacting azelaic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base. The reaction yields the desired compound as a colorless liquid.
Applications De Recherche Scientifique
Bis[tert-butyl(dimethyl)silyl] azelaate is commonly used as a reagent in organic synthesis. It is used to protect hydroxyl groups in organic compounds during chemical reactions. This reagent is also used in the synthesis of various organic compounds such as esters, amides, and carboxylic acids.
Propriétés
Numéro CAS |
104255-97-2 |
|---|---|
Nom du produit |
Bis[tert-butyl(dimethyl)silyl] azelaate |
Formule moléculaire |
C21H44O4Si2 |
Poids moléculaire |
416.7 g/mol |
Nom IUPAC |
bis[tert-butyl(dimethyl)silyl] nonanedioate |
InChI |
InChI=1S/C21H44O4Si2/c1-20(2,3)26(7,8)24-18(22)16-14-12-11-13-15-17-19(23)25-27(9,10)21(4,5)6/h11-17H2,1-10H3 |
Clé InChI |
VVOJIMXLEIRYGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
Synonymes |
Nonanedioic acid, bis(tert-butyldimethylsilyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



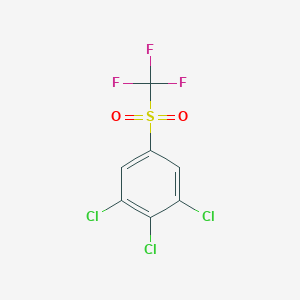
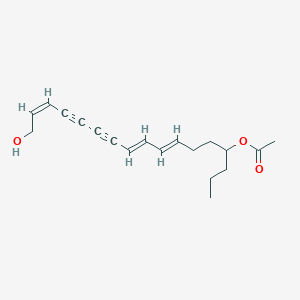
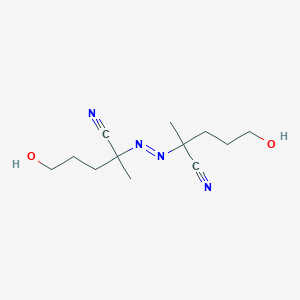
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
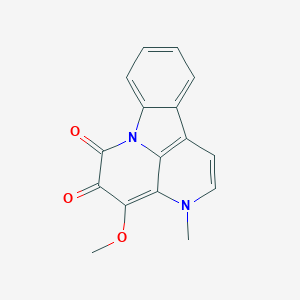
![7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B8818.png)
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
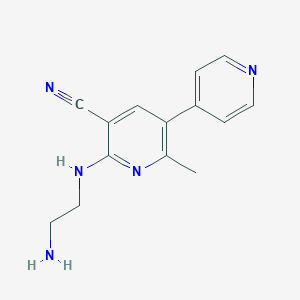
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)


